2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9680964
InChI: InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20)
SMILES: C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4
Molecular Formula: C14H17N5OS2
Molecular Weight: 335.5 g/mol

2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC9680964

Molecular Formula: C14H17N5OS2

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C14H17N5OS2
Molecular Weight 335.5 g/mol
IUPAC Name 2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20)
Standard InChI Key DPPHERHESCSDOE-UHFFFAOYSA-N
SMILES C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4
Canonical SMILES C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide, reflects its intricate structure (Figure 1). Key components include:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Thiadiazole ring: A bicyclic system fused to the thiazole moiety, featuring nitrogen and sulfur atoms.

  • Cyclopentylamino group: A cyclopentane ring attached via an amino group to the thiazole ring.

  • Cyclopropyl substituent: A three-membered carbon ring bonded to the thiadiazole ring.

The molecular formula is C₁₄H₁₇N₅OS₂, with a molecular weight of 335.5 g/mol. The presence of both electron-donating (cyclopentylamino) and electron-withdrawing (thiadiazole) groups creates a polarized electronic environment, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide group.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

  • Crystallinity: Exhibits a crystalline solid-state structure, as confirmed by X-ray diffraction studies of analogous compounds .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, general methodologies for analogous thiazole-thiadiazole hybrids involve:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones.

  • Thiadiazole Construction: Reaction of thiosemicarbazides with cyclopropylcarbonyl chloride under acidic conditions.

  • Coupling Reactions: Amide bond formation between the thiazole-4-carboxylic acid and the thiadiazole amine using carbodiimide crosslinkers (e.g., EDC, DCC).

A representative reaction sequence is:

Thiosemicarbazide+Cyclopropylcarbonyl ChlorideHClThiadiazole Intermediate\text{Thiosemicarbazide} + \text{Cyclopropylcarbonyl Chloride} \xrightarrow{\text{HCl}} \text{Thiadiazole Intermediate} Thiazole-4-carboxylic Acid+Thiadiazole AmineEDCTarget Compound\text{Thiazole-4-carboxylic Acid} + \text{Thiadiazole Amine} \xrightarrow{\text{EDC}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring proper ring closure during thiadiazole formation requires precise temperature control.

  • Yield Improvement: Catalytic methods using Pd-based catalysts enhance coupling efficiency but increase production costs .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.8–3.1 ppm (cyclopentyl CH), and δ 8.2 ppm (thiazole C-H).

    • ¹³C NMR: Peaks at 165 ppm (carboxamide C=O) and 115–120 ppm (thiadiazole C-S) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 336.1 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanism

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Proposed mechanisms include:

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), disrupting folate synthesis .

  • Membrane Disruption: Interaction with ergosterol in fungal cell membranes.

Comparative Pharmacological Data

Property2-(Cyclopentylamino)-N-...N-(5-Cyclopropylthiadiazol)-6-Fluoroindole Acetamide
Antibacterial MIC8 µg/mL4 µg/mL
Anticancer IC₅₀12 µM9 µM
Solubility (mg/mL)2.13.5

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: Structural modifications to enhance bioavailability (e.g., PEGylation of the carboxamide group).

  • Combination Therapies: Synergy with β-lactam antibiotics against drug-resistant Pseudomonas aeruginosa .

Research Priorities

  • In Vivo Toxicity: Acute and chronic toxicity studies in murine models.

  • Metabolic Stability: Assessment of CYP450 enzyme interactions to predict drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator